molecular formula C25H21ClFN3O3S B11597387 (2E)-N-(2-chlorophenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2E)-N-(2-chlorophenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11597387
M. Wt: 498.0 g/mol
InChI Key: IXQGKYFEUXJKJH-UHFFFAOYSA-N
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Description

The compound (2Z)-N-(2-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic molecule featuring a thiazinane ring, substituted with various functional groups including chlorophenyl, fluorophenyl, and methoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiazine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness and efficiency. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(2Z)-N-(2-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-(2-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE: is unique due to its specific combination of functional groups and the thiazinane ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H21ClFN3O3S

Molecular Weight

498.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H21ClFN3O3S/c1-33-19-12-10-18(11-13-19)28-25-30(15-16-6-8-17(27)9-7-16)23(31)14-22(34-25)24(32)29-21-5-3-2-4-20(21)26/h2-13,22H,14-15H2,1H3,(H,29,32)

InChI Key

IXQGKYFEUXJKJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F

Origin of Product

United States

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